molecular formula C8H6ClNS B13860283 2-(Chloromethyl)thieno[2,3-b]pyridine

2-(Chloromethyl)thieno[2,3-b]pyridine

Cat. No.: B13860283
M. Wt: 183.66 g/mol
InChI Key: YYIPPEUUJJKGHH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[2,3-b]pyridine is a versatile bifunctional building block designed for advanced heterocyclic chemistry and drug discovery research. This compound features a thieno[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, fused with a reactive chloromethyl handle, enabling it to participate in a diverse array of synthetic transformations . Its primary research value lies in its application as a key intermediate for the synthesis of complex molecules, particularly in the development of pharmacologically active agents. The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions, such as alkylations with various nitrogen, oxygen, and sulfur nucleophiles, facilitating the incorporation of the thienopyridine moiety into larger molecular architectures . Concurrently, the electron-rich heteroaromatic system can undergo functionalization via modern cross-coupling methodologies, including Suzuki and Negishi reactions, allowing for further structural diversification at other positions of the ring system . The thieno[2,3-b]pyridine scaffold is of significant interest in the design of new therapeutic candidates, and derivatives have been investigated for various biological activities. This specific reagent allows researchers to efficiently generate libraries of analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel inhibitors or modulators of biological targets . This product is intended for use by qualified laboratory personnel exclusively in a research and development setting. It is strictly labeled "For Research Use Only" and is not manufactured, tested, or certified for human consumption, diagnostic, therapeutic, or any other personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-(chloromethyl)thieno[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2

InChI Key

YYIPPEUUJJKGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloromethyl Thieno 2,3 B Pyridine

Precursor Chemistry and Starting Materials for Thieno[2,3-b]pyridine (B153569) Synthesis

The construction of the thieno[2,3-b]pyridine core relies on the selection of appropriate precursors that provide the necessary atoms for both the pyridine (B92270) and thiophene (B33073) rings. A common and versatile starting point for many synthetic routes is the use of substituted 3-cyanopyridine-2(1H)-thiones . These precursors are themselves often synthesized from readily available materials, such as 1,3-dicarbonyl compounds and cyanoacetamide, which undergo a series of condensation and cyclization reactions. nih.gov

Another important class of starting materials is 2-aminothiophenes . These compounds can be functionalized in various ways to allow for the subsequent annulation of the pyridine ring. The well-known Gewald reaction provides a powerful and straightforward method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. umich.eduresearchgate.netorganic-chemistry.org This multicomponent reaction is highly valued for its efficiency and the diversity of substituents that can be incorporated into the thiophene ring.

Classical and Contemporary Approaches to the Thieno[2,3-b]pyridine Core Construction

The assembly of the bicyclic thieno[2,3-b]pyridine system can be achieved through various classical and contemporary synthetic strategies. These methods can be broadly categorized based on which ring of the fused system is formed in the key cyclization step.

Ring-Closure Strategies for Pyridine Ring Formation

When the synthesis commences with a pre-formed thiophene ring, the final key step involves the construction of the fused pyridine ring. A notable example is the Friedländer annulation , which involves the condensation of a 2-amino-3-carbonyl substituted thiophene with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of a base or acid catalyst. organic-chemistry.org This reaction provides a direct route to the thieno[2,3-b]pyridine skeleton.

Ring-Closure Strategies for Thiophene Ring Formation

Alternatively, and more commonly for this specific scaffold, the synthesis can start with a substituted pyridine precursor, and the thiophene ring is constructed in a subsequent step. The Fiesselmann thiophene synthesis is a classical method that can be adapted for this purpose. This reaction typically involves the condensation of a β-chloro-α,β-unsaturated aldehyde or ketone with a thioglycolic acid derivative. wikipedia.orgnih.gov By starting with an appropriately substituted 2-chloronicotinoyl derivative, the thiophene ring can be annulated onto the pyridine core.

A widely employed and highly effective method for forming the thiophene ring is the Thorpe-Ziegler cyclization . wikipedia.orgresearchgate.net This intramolecular condensation of a dinitrile is particularly useful for the synthesis of 3-aminothieno[2,3-b]pyridines. The process typically begins with the S-alkylation of a 3-cyanopyridine-2(1H)-thione with a haloacetonitrile to form a 2-(cyanomethylthio)nicotinonitrile intermediate. In the presence of a base, this intermediate undergoes an intramolecular cyclization to yield the 3-aminothieno[2,3-b]pyridine-2-carbonitrile. researchgate.net

Annulation Reactions for Fused Ring Systems

The Gewald reaction stands out as a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines. umich.eduresearchgate.netorganic-chemistry.orgnih.gov The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base. The resulting 2-aminothiophene can then be further elaborated to construct the fused pyridine ring. For instance, a 2-amino-3-cyanothiophene derivative can undergo cyclization with a 1,3-dicarbonyl compound to form the thieno[2,3-b]pyridine system.

The following table summarizes some of the key annulation reactions used in the synthesis of the thieno[2,3-b]pyridine core:

Reaction NameDescriptionKey Precursors
Gewald Reaction A multicomponent reaction for the synthesis of 2-aminothiophenes.Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur
Fiesselmann Thiophene Synthesis Condensation reaction to form a thiophene ring.β-chloro-α,β-unsaturated carbonyl, Thioglycolic acid derivative
Thorpe-Ziegler Reaction Intramolecular cyclization of a dinitrile to form an amino-thiophene ring.2-(Cyanomethylthio)nicotinonitrile
Friedländer Annulation Condensation reaction to form a pyridine ring.2-Amino-3-carbonyl thiophene, α-Methylene carbonyl compound

Specific Methodologies for the Introduction of the Chloromethyl Moiety at Position 2

Once the thieno[2,3-b]pyridine core is assembled, the next critical step is the introduction of the chloromethyl group at the 2-position of the thiophene ring. This can be achieved through direct halogenation or via a two-step functional group transformation.

Direct Halogenation Approaches

Studies on the electrophilic substitution of thieno[2,3-b]pyridine have shown that the thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Furthermore, the α-position (C2) of the thiophene moiety is the most reactive site. rsc.orgresearchgate.net This inherent reactivity suggests that a direct chloromethylation of the thieno[2,3-b]pyridine core at the 2-position should be feasible.

While a specific protocol for the direct chloromethylation of the parent thieno[2,3-b]pyridine is not extensively documented in the reviewed literature, analogous reactions on thiophene and other electron-rich heterocyclic systems provide a strong basis for this approach. A common method for chloromethylation is the use of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction would be expected to proceed with high regioselectivity at the 2-position of the thieno[2,3-b]pyridine ring.

An alternative, indirect approach to the chloromethyl group involves a two-step sequence starting with the synthesis of (thieno[2,3-b]pyridin-2-yl)methanol. This alcohol intermediate can then be converted to the desired 2-(chloromethyl)thieno[2,3-b]pyridine. The synthesis of the hydroxymethyl precursor could potentially be achieved through the reduction of a 2-formyl or 2-carboxy derivative of thieno[2,3-b]pyridine.

The following table lists common reagents for the conversion of a hydroxymethyl group to a chloromethyl group:

ReagentDescription
Thionyl Chloride (SOCl₂) ** A widely used reagent for converting alcohols to alkyl chlorides.
Oxalyl Chloride ((COCl)₂) Another effective reagent, often used in Swern oxidations but also for chlorinations.
Vilsmeier Reagent A milder reagent, generated in situ from dimethylformamide and an acid chloride. rsc.org
Phosphorus Pentachloride (PCl₅) **A strong chlorinating agent, suitable for robust substrates.

Multi-Step Synthesis Involving Chloromethyl Precursors

Multi-step synthesis provides a reliable and controlled route to this compound and its derivatives by constructing the heterocyclic system in a sequential manner. A common strategy involves the initial S-alkylation of a 3-cyanopyridine-2(1H)-thione precursor followed by an intramolecular cyclization.

A foundational approach begins with the synthesis of 3-cyanopyridine-2(1H)-thiones. These precursors can be prepared from 2-chloronicotinonitriles by reaction with thiourea. sciforum.net Once the thione is obtained, it can be reacted with various α-halo ketones or related compounds. Specifically, to introduce the chloromethyl functionality or a precursor, an appropriate chloromethylating agent is used. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl sulfones has been reported as a method to generate S-alkylated intermediates. researchgate.net

The key subsequent step is an intramolecular Thorpe-Ziegler cyclization of the S-alkylated intermediate. This reaction is typically promoted by a base and leads to the formation of a 3-aminothieno[2,3-b]pyridine derivative. The nature of the substituent at the 2-position is determined by the initial alkylating agent. While direct synthesis using a chloromethylating agent in this step is plausible, often a related functional group is introduced and later converted to the chloromethyl group. For example, reacting 3-cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) results in the formation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net This carbonitrile or a related ester group can then be subjected to reduction and subsequent chlorination to yield the final 2-(chloromethyl) product.

Reaction Step Starting Materials Reagents & Conditions Intermediate/Product Reference
Thione Formation2-ChloronicotinonitrileThiourea3-Cyanopyridine-2(1H)-thione sciforum.net
S-Alkylation & Cyclization3-Cyanopyridine-2(1H)-thioneChloroacetonitrile, Base (e.g., Sodium Ethoxide), Ethanol, Reflux3-Aminothieno[2,3-b]pyridine-2-carbonitrile researchgate.net
S-Alkylation3-Cyanopyridine-2(1H)-thioneChloromethyl sulfonesS-(sulfinylmethyl)-3-cyanopyridine-2-thione researchgate.net

One-Pot and Cascade Reactions for Streamlined Synthesis

To improve efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of the thieno[2,3-b]pyridine scaffold. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.

A prominent example is the one-pot Thorpe-Ziegler cascade reaction. This approach synthesizes 3-aminothieno[2,3-b]pyridine-2-carboxamides directly from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides. sciforum.net The reaction proceeds in the presence of a strong base in a solvent like dimethylformamide (DMF). This process involves the initial S-alkylation of the thione by the α-chloroacetanilide, immediately followed by the base-catalyzed intramolecular Thorpe-Ziegler cyclization to form the thiophene ring. sciforum.net By selecting an appropriate N-substituted α-chloroacetamide, this method can be adapted to introduce precursors for the 2-(chloromethyl) group.

Another streamlined approach involves the intramolecular cyclization of 2-(organylmethylthio)pyridines. scielo.br This cascade synthesis begins with the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. The resulting intermediate undergoes a base-catalyzed cyclization to afford the thieno[2,3-b]pyridine core in excellent yields and short reaction times. scielo.br Using an α-halogen compound that contains a latent or protected hydroxymethyl group could provide a strategic entry to 2-(hydroxymethyl)thieno[2,3-b]pyridine, which can be readily converted to the target chloro-derivative.

Reaction Type Starting Materials Reagents & Conditions Product Type Reference
One-Pot Thorpe-Ziegler3-Cyanopyridine-2(1H)-thiones, α-ChloroacetanilidesStrong Base, DMF, Heat3-Aminothieno[2,3-b]pyridine-2-carboxamides sciforum.net
Cascade Cyclization2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-Halogen compoundsSodium Alkoxide, Room TemperatureSubstituted 3-Aminothieno[2,3-b]pyridines scielo.br

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to minimize environmental impact and improve sustainability. While specific green routes to this compound are not extensively detailed, principles from related syntheses can be applied.

The synthesis of related thienopyridine isomers has been achieved using metal-free methods, which avoids toxic metal residues and reduces costs. nih.gov For example, a three-step, metal-free synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been developed, starting from a one-pot triazolation reaction followed by a modified Pomeranz-Fritsch cyclization and a denitrogenative transformation. nih.gov Adapting such metal-free catalytic cyclization strategies to the thieno[2,3-b]pyridine core is a key area for future green synthesis development.

Furthermore, the use of greener catalysts and solvents is a central tenet of green chemistry. Iron-catalyzed cyclization reactions have been successfully employed for the green synthesis of substituted pyridines from ketoxime acetates and aldehydes. rsc.org This highlights the potential for using earth-abundant and less toxic metals like iron to catalyze the formation of the pyridine portion of the thieno[2,3-b]pyridine system. Employing high surface area or nanocrystalline magnesium oxide as a base catalyst in cascade reactions for thieno[2,3-b]pyridines also represents a move towards more environmentally friendly reagents. scielo.br

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, stereochemical control is not a factor as the final molecule is achiral. However, regioselectivity is of paramount importance, both in the initial ring formation and in any subsequent functionalization.

The construction of the thieno[2,3-b]pyridine skeleton via the widely used Thorpe-Ziegler cyclization of 3-cyano-2-(cyanomethylthio)pyridines inherently establishes the annelation pattern, fusing the thiophene ring across the 2- and 3-positions of the pyridine ring. The regioselectivity of substitution on this core is critical. Research has demonstrated that the electrophilic bromination of the parent thieno[2,3-b]pyridine ring occurs with high regioselectivity at the 4-position of the pyridine ring, yielding 4-bromothieno[2,3-b]pyridine. nih.gov This inherent reactivity pattern means that direct late-stage chloromethylation of the unsubstituted thieno[2,3-b]pyridine is unlikely to yield the desired 2-substituted isomer.

Therefore, achieving the 2-(Chloromethyl) substitution pattern relies on a regioselective strategy from the outset. The synthetic methods described previously, such as the cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones, are regioselective by design. sciforum.netresearchgate.net The alkyl group, which becomes the substituent at the 2-position of the thiophene ring, is directed there by the initial nucleophilic attack of the sulfur atom of the pyridine-2-thione. This ensures that the desired 2-substituted constitutional isomer is formed exclusively.

Transformation Substrate Reagents Position of Substitution Outcome/Significance Reference
Electrophilic BrominationThieno[2,3-b]pyridineN-Bromosuccinimide4-positionDemonstrates inherent reactivity of the core; direct functionalization at C2 is disfavored. nih.gov
Thorpe-Ziegler CyclizationS-alkylated 3-cyanopyridine-2(1H)-thioneBase2-positionRegioselective formation of the 2-substituted thiophene ring is controlled by the starting materials. sciforum.netresearchgate.net

Reactivity and Fundamental Chemical Transformations of 2 Chloromethyl Thieno 2,3 B Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the thieno[2,3-b]pyridine (B153569) scaffold is analogous to a benzylic halide. The carbon atom of the CH₂Cl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, leading to the displacement of the chloride anion. The proximity of the thieno[2,3-b]pyridine ring system influences the reactivity of this side chain, generally facilitating substitution by stabilizing the transition state.

2-(Chloromethyl)thieno[2,3-b]pyridine is expected to react readily with oxygen-based nucleophiles to form ethers and esters. While direct experimental data for this specific substrate is limited, analogous transformations on related heterocyclic systems demonstrate this reactivity. For instance, the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives has been achieved through a denitrogenative transformation reaction where various alcohols and carboxylic acids act as nucleophiles. nih.govkuleuven.be This process, although mechanistically different, results in the formation of the corresponding ethers and esters, highlighting the feasibility of creating C-O bonds at a methyl group attached to the thienopyridine core. nih.govkuleuven.be

The reaction with an alkoxide, such as sodium ethoxide, would proceed via an Sₙ2 pathway to yield the corresponding ethyl ether. Similarly, carboxylate salts, like sodium acetate (B1210297), would react to form the acetate ester. These transformations are fundamental in organic synthesis for modifying the properties of a lead compound.

Table 1: Representative Reactions with Oxygen Nucleophiles on a Thieno[2,3-c]pyridine (B153571) Precursor nih.gov

Nucleophile Product Yield (%)
Methanol 7-(Methoxymethyl)thieno[2,3-c]pyridine 72
Butan-1-ol 7-(Butoxymethyl)thieno[2,3-c]pyridine 72
Acetic Acid Thieno[2,3-c]pyridin-7-ylmethyl acetate 85

Nitrogen-containing nucleophiles, such as primary and secondary amines, are expected to react with this compound to produce the corresponding substituted aminomethyl derivatives. This alkylation reaction is a common method for introducing nitrogen-containing functional groups. For example, reaction with a primary amine like aniline (B41778) would yield 2-(anilinomethyl)thieno[2,3-b]pyridine.

Sulfur nucleophiles are generally potent and react efficiently with benzylic-type halides. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), readily displace the chloride from this compound to form thioethers (sulfides). This reaction is a cornerstone in the synthesis of many sulfur-containing heterocyclic compounds.

A highly relevant and widely used synthetic strategy that showcases this reactivity is the Thorpe-Ziegler cyclization for the preparation of 3-aminothieno[2,3-b]pyridines. In this method, a pyridine-2(1H)-thione is first S-alkylated with an α-halo compound, such as chloroacetonitrile (B46850) or an N-substituted 2-chloroacetamide. The resulting thioether intermediate then undergoes an intramolecular cyclization, catalyzed by a base like sodium ethoxide, to yield the fused 3-aminothieno[2,3-b]pyridine ring system. nih.govmdpi.comresearchgate.net This demonstrates the facile reaction between a sulfur nucleophile (the thione) and an electrophilic chloromethyl-type carbon.

Table 2: Synthesis of Thieno[2,3-b]pyridines via S-Alkylation and Cyclization

Pyridine-2-thione Derivative Alkylating Agent Base Product Reference
4,6-Disubstituted-3-cyanopyridine-2(1H)-thione 2-Chloro-N-arylacetamide NaOEt 3-Amino-N-aryl-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamide nih.gov
4-Aryl-3-cyanopyridine-2(1H)-thione Chloroacetonitrile NaOEt 3-Amino-4-aryl-thieno[2,3-b]pyridine-2-carbonitrile researchgate.net

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. Enolate ions, generated by treating ketones, esters, or other carbonyl compounds with a strong base like lithium diisopropylamide (LDA), can act as nucleophiles to alkylate the chloromethyl group. libretexts.orglibretexts.org For example, the enolate of acetone (B3395972) could react to form 1-(thieno[2,3-b]pyridin-2-yl)propan-2-one. This reaction is subject to the typical limitations of Sₙ2 reactions, favoring primary halides like the chloromethyl substrate. libretexts.orglibretexts.org

Another important class of carbon nucleophiles is organometallic reagents. However, strongly basic reagents like Grignard or organolithium compounds may be less suitable due to potential side reactions with the heterocyclic ring. Milder carbon nucleophiles, such as those used in the malonic ester synthesis, would be more appropriate. libretexts.org For instance, diethyl malonate can be deprotonated with sodium ethoxide to form a soft nucleophile that can attack the chloromethyl group, leading to the formation of diethyl 2-((thieno[2,3-b]pyridin-2-yl)methyl)malonate.

Electrophilic Aromatic Substitution Reactions on the Thieno[2,3-b]pyridine Ring System

The thieno[2,3-b]pyridine ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS). The thiophene (B33073) ring is generally more reactive towards electrophiles than the pyridine (B92270) ring. Kinetic studies on the parent thieno[2,3-b]pyridine have shown that the C-3 position on the thiophene ring is the most susceptible to electrophilic attack. rsc.org However, the regiochemical outcome can be influenced by reaction conditions and the nature of substituents already present on the ring.

Halogenation is a key electrophilic aromatic substitution reaction. Studies on the unsubstituted thieno[2,3-b]pyridine have revealed interesting regioselectivity. A mild, regioselective bromination of thieno[2,3-b]pyridine N-oxide has been reported to yield 4-bromothieno[2,3-b]pyridine, indicating a preference for substitution on the pyridine ring under these specific conditions.

The directing effect of the 2-(chloromethyl) substituent must be considered for halogenation of the title compound. Alkyl groups are typically ortho-, para-directing activators in electrophilic aromatic substitution. unizin.org However, the chloromethyl group (-CH₂Cl) is considered weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. Despite this deactivation, it is still expected to direct incoming electrophiles to the positions ortho and para relative to itself. youtube.com

For this compound:

The ortho position is C-3.

The para position is C-5.

Therefore, halogenation would be expected to occur at either the C-3 or C-5 position. The inherent high reactivity of the C-3 position of the thiophene ring suggests it would be a likely site of substitution. However, the final product distribution would depend on a balance between the directing effect of the 2-(chloromethyl) group and the intrinsic reactivity of the different positions on the heterocyclic ring system. Without direct experimental evidence, predicting the precise regiochemical outcome remains speculative.

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions on the thieno[2,3-b]pyridine ring are influenced by the presence of both the electron-rich thiophene ring and the electron-deficient pyridine ring. The chloromethyl group at the 2-position, being a weakly deactivating group, is expected to influence the regioselectivity of these reactions.

Nitration: A kinetic study of the nitration of the parent thieno[2,3-b]pyridine has been conducted, providing insight into the reactivity of the core structure. rsc.orgnih.gov While specific studies on the nitration of this compound are not extensively documented, the reaction is anticipated to proceed on the thiophene ring, which is the more activated of the two rings for electrophilic attack. The presence of the deactivating chloromethyl group at the 2-position would likely direct the incoming nitro group to the C-3 position of the thiophene ring. The reaction conditions would typically involve the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid.

Sulfonation: Information regarding the direct sulfonation of this compound is scarce in the current literature. Generally, sulfonation of pyridine itself requires harsh conditions, such as fuming sulfuric acid at high temperatures. abertay.ac.uk Given the deactivating nature of the pyridine ring, it is plausible that sulfonation of the thieno[2,3-b]pyridine core would preferentially occur on the more reactive thiophene ring. The chloromethyl group at the 2-position would likely direct the sulfonyl group to the C-3 position.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2-(Chloromethyl)-3-nitrothieno[2,3-b]pyridine
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org However, the application of these reactions to pyridine and its fused derivatives is often challenging due to the deactivation of the ring by the nitrogen atom and the potential for the Lewis acid catalyst to coordinate with the nitrogen lone pair.

Acylation: Direct Friedel-Crafts acylation of pyridine is generally unsuccessful. wikipedia.org For the thieno[2,3-b]pyridine system, acylation is more likely to occur on the thiophene ring. Studies on the related benzo[b]thieno[2,3-c]pyridine system have shown that acetylation occurs exclusively at a specific position on the thiophene-fused ring. acs.org For this compound, Friedel-Crafts acylation, if successful, would be expected to introduce the acyl group at the C-3 position. The reaction would typically employ an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Alkylation: Similar to acylation, Friedel-Crafts alkylation of the pyridine ring is problematic. Alkylation of the thieno[2,3-b]pyridine core would be anticipated to take place on the thiophene ring. The chloromethyl group at the 2-position would direct the incoming alkyl group to the C-3 position.

ReactionReagentsExpected Major Product
AcylationRCOCl, AlCl₃3-Acyl-2-(chloromethyl)thieno[2,3-b]pyridine
AlkylationRCl, AlCl₃3-Alkyl-2-(chloromethyl)thieno[2,3-b]pyridine

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Functionality

The chloromethyl group in this compound is analogous to a benzylic chloride, making it a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of benzylic halides with boronic acids is a well-established method for the formation of diarylmethane derivatives. mdpi.comnih.gov It is therefore highly probable that this compound can undergo Suzuki-Miyaura coupling with a variety of aryl and vinyl boronic acids in the presence of a palladium catalyst and a suitable base. This reaction would yield 2-(arylmethyl)thieno[2,3-b]pyridines. A transition-metal-free Suzuki-type coupling of benzyl (B1604629) chlorides has also been reported, which could be a potential alternative. rsc.org

Stille Coupling: The Stille coupling reaction between organostannanes and organic halides is another versatile C-C bond-forming reaction. wikipedia.org Benzylic chlorides are known to participate in Stille couplings. mdpi.comchemspider.com Thus, this compound is expected to react with various organostannanes in the presence of a palladium catalyst to afford the corresponding coupled products.

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with organic halides is a fundamental reaction for the synthesis of alkynes. While less common for benzylic chlorides compared to aryl or vinyl halides, examples of Sonogashira couplings involving benzylic halides have been reported. This suggests that this compound could potentially be coupled with terminal alkynes under palladium-copper catalysis to yield 2-(prop-2-yn-1-yl)thieno[2,3-b]pyridine derivatives.

Coupling ReactionCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraArylboronic acidPd catalyst, Base2-(Arylmethyl)thieno[2,3-b]pyridine
StilleOrganostannanePd catalyst2-(Substituted methyl)thieno[2,3-b]pyridine
SonogashiraTerminal alkynePd/Cu catalyst, Base2-(Prop-2-yn-1-yl)thieno[2,3-b]pyridine

Oxidative Transformations of the Thiophene Ring and Nitrogen Atom

The thieno[2,3-b]pyridine core contains two heteroatoms, sulfur and nitrogen, that are susceptible to oxidation. These oxidative transformations can lead to the formation of N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones), which can serve as intermediates for further functionalization.

Selective oxidation of thienopyridines with various reagents has been shown to be an effective method for the functionalization of the bicyclic core. nih.gov The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide has been studied, providing valuable insights into the oxidative behavior of the thieno[2,3-b]pyridine system. nih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. This transformation typically employs oxidizing agents like m-CPBA or hydrogen peroxide in acetic acid. nih.gov The resulting thieno[2,3-b]pyridine N-oxide can exhibit altered reactivity and solubility properties.

S-Oxidation: The sulfur atom of the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). The degree of oxidation can often be controlled by the choice of oxidant and reaction conditions. Mild oxidizing agents like m-CPBA at low temperatures are often used for the preparation of sulfoxides, while stronger conditions or an excess of the oxidant can lead to the sulfone. nih.gov

Oxidation SiteReagentProduct
Pyridine Nitrogenm-CPBA or H₂O₂/AcOHThis compound N-oxide
Thiophene Sulfurm-CPBA (1 equiv.)This compound S-oxide
Thiophene Sulfurm-CPBA (>2 equiv.)This compound S,S-dioxide

Reductive Pathways of the Thieno[2,3-b]pyridine Core

The reduction of the thieno[2,3-b]pyridine core can lead to partially or fully saturated ring systems, providing access to a wider range of molecular scaffolds. However, specific literature on the reduction of this compound is limited. General reduction methods for heteroaromatic systems can be considered.

Catalytic Hydrogenation: Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for the reduction of aromatic rings. Under forcing conditions (high pressure and temperature), both the pyridine and thiophene rings of the thieno[2,3-b]pyridine core could potentially be reduced. However, this method may also lead to the hydrogenolysis of the chloromethyl group.

Dissolving Metal Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. masterorganicchemistry.com The outcome of the Birch reduction on thieno[2,3-b]pyridine would depend on the regioselectivity of the electron addition and protonation steps, which is influenced by the electronic nature of the fused ring system.

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions of the thieno[2,3-b]pyridine core are not extensively reported. However, such transformations can lead to novel heterocyclic structures.

Ring-Opening: The thiophene ring, in some instances, can undergo ring-opening reactions, particularly after activation, for example, through oxidation of the sulfur atom. Desulfurization reactions using Raney nickel could also lead to the opening of the thiophene ring.

Rearrangement: While no specific rearrangements of this compound are documented, related thienopyridine systems have been shown to undergo transformations. For instance, a denitrogenative transformation of a fused 1,2,3-triazole on a thieno[2,3-c]pyridine scaffold leads to ring-opened products and rearranged imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. d-nb.info This suggests that under specific conditions, skeletal rearrangements of the thieno[2,3-b]pyridine core might be achievable.

Derivatization Strategies and Construction of Complex Polyheterocyclic Systems

Utilization of 2-(Chloromethyl)thieno[2,3-b]pyridine as a Versatile Synthon

This compound is a highly valuable and versatile synthon in organic synthesis due to the presence of the reactive chloromethyl group attached to the thieno[2,3-b]pyridine (B153569) core. This functional group acts as a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities and the construction of new heterocyclic rings.

The versatility of this compound stems from its ability to react with various nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains at the 2-position of the thieno[2,3-b]pyridine nucleus. Furthermore, the chloromethyl group can participate in cyclization reactions, serving as a key component in the formation of fused ring systems. This dual reactivity makes this compound a cornerstone for the synthesis of a diverse library of thieno[2,3-b]pyridine derivatives with potential applications in drug discovery and materials science. The strategic manipulation of this synthon allows for the systematic exploration of the chemical space around the thieno[2,3-b]pyridine scaffold, enabling the fine-tuning of physicochemical and biological properties.

Synthesis of Fused Pyridothienopyrimidine Derivatives

A significant application of the thieno[2,3-b]pyridine framework is in the synthesis of fused pyridothienopyrimidine derivatives. These compounds are of considerable interest due to their structural resemblance to purine (B94841) nucleobases and their associated biological activities.

One notable synthetic route involves the use of 3-aminothieno[2,3-b]pyridine-2-carboxamides as precursors. These precursors can be cyclized with 2-chloroacetyl chloride to yield 2-(chloromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. nih.gov This reaction proceeds through an initial acylation of the 3-amino group, followed by an intramolecular cyclization to form the fused pyrimidine (B1678525) ring. The resulting 2-(chloromethyl) substituent on the pyridothienopyrimidine core retains the reactive handle for further derivatization.

The subsequent treatment of these 2-(chloromethyl)pyridothienopyrimidin-4(3H)-ones with various amines, such as morpholine (B109124) or 1-methylpiperazine, leads to the corresponding 2-(aminomethyl) derivatives. nih.gov This two-step process highlights the utility of the chloromethyl group as a reactive site for introducing diversity into the final molecule. The synthesis of these fused heterocyclic systems provides access to novel compounds with potential as antimicrobial and anticancer agents. nih.gov

Table 1: Synthesis of Fused Pyridothienopyrimidine Derivatives

Starting Material Reagent Product Reference
3-Aminothieno[2,3-b]pyridine-2-carboxamide 2-Chloroacetyl chloride 2-(Chloromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one nih.gov
2-(Chloromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one Morpholine 2-(Morpholinomethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one nih.gov

Development of Spiro- and Bridged Thieno[2,3-b]pyridine Scaffolds

The development of spirocyclic and bridged scaffolds is a modern approach in medicinal chemistry to create three-dimensional molecules with improved pharmacological properties. These complex architectures can offer enhanced binding affinity and selectivity for biological targets.

Despite the synthetic versatility of the thieno[2,3-b]pyridine core, the scientific literature reviewed does not provide specific examples of the utilization of this compound in the construction of spiro- or bridged scaffolds. The reactive nature of the chloromethyl group suggests its potential use in intramolecular reactions to form such complex frameworks, for example, by reaction with a suitably positioned nucleophile on another part of the molecule. However, at present, this remains a hypothetical application for this particular synthon.

Scaffold Modifications through Post-Cyclization Functionalization

Post-cyclization functionalization is a crucial strategy for the diversification of complex heterocyclic scaffolds. Once a core polyheterocyclic system is assembled, subsequent modifications can be introduced to fine-tune its properties.

In the context of derivatives prepared from this compound, the resulting products often retain a reactive handle that can be used for further functionalization. For instance, the 2-(chloromethyl) group on the pyridothienopyrimidine ring, as described in section 4.2, is a prime site for post-cyclization modification. nih.gov Nucleophilic substitution of the chloride with various amines, thiols, or other nucleophiles allows for the introduction of a wide range of substituents. This approach enables the rapid generation of a library of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Multi-Component Reactions for Rapid Derivatization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

While MCRs are known for the synthesis of various pyridine (B92270) and thienopyridine derivatives, the specific involvement of this compound as a reactant in such reactions is not prominently featured in the available literature. Many reported MCRs for thieno[2,3-b]pyridines involve the initial construction of the bicyclic core itself from simpler acyclic precursors. researchgate.net The potential for designing novel MCRs that incorporate this compound as a building block to directly access complex polyheterocyclic systems remains an intriguing area for future synthetic exploration.

Structural Elucidation and Advanced Characterization Methodologies

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural analysis of 2-(chloromethyl)thieno[2,3-b]pyridine, offering detailed insights into its molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the thieno[2,3-b]pyridine (B153569) core, characteristic signals are expected in the aromatic region. The chloromethyl group would present a distinct singlet, typically shifted downfield due to the electronegativity of the chlorine atom. In related thieno[2,3-b]pyridine derivatives, aromatic protons typically appear as doublets and triplets, with coupling constants indicative of their relative positions on the pyridine (B92270) and thiophene (B33073) rings. For instance, in a study of various thieno[2,3-b]pyridines, chemical shifts were reported relative to the solvent peak of DMSO-d6. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each carbon atom in the bicyclic system and the chloromethyl group. The carbon of the chloromethyl group would be readily identifiable, and its chemical shift would be influenced by the adjacent chlorine atom. The chemical shifts of the aromatic carbons provide insight into the electronic distribution within the fused ring system. For substituted thieno[2,3-b]pyridines, the carbon chemical shifts have been extensively studied and reported. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would reveal proton-proton couplings within the pyridine and thiophene rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D NMR spectra.

A representative, though not specific to this compound, data table of expected NMR shifts is presented below based on general knowledge of similar structures.

Atom ¹H NMR (ppm, multiplicity, J in Hz) ¹³C NMR (ppm)
CH₂ClSinglet~45-50
Thiophene-HDoublet~120-130
Pyridine-HMultiplets~115-150
Quaternary-C-~130-160

FTIR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum would display absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations for the aromatic rings and the chloromethyl group, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration. In studies of related thieno[2,3-d]pyrimidines, characteristic IR bands were used to confirm the presence of various functional groups. ekb.eg

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₂Cl)3000-2850
C=C and C=N Aromatic Ring Stretching1600-1450
C-Cl Stretch800-600

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₈H₆ClNS. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. High-resolution mass spectrometry has been employed in the characterization of various thieno[2,3-b]pyridine derivatives to confirm their elemental composition. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are characteristic of the thieno[2,3-b]pyridine chromophore.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are studied)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is relevant for the stereochemical assignment of chiral molecules. Since this compound itself is not chiral, this technique would not be applicable to the parent compound. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would be a crucial tool for determining their absolute configuration and studying their enantiomeric purity.

Computational and Theoretical Investigations of 2 Chloromethyl Thieno 2,3 B Pyridine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to determine the ground-state and excited-state properties of heterocyclic systems, including thieno[2,3-b]pyridine (B153569) derivatives. DFT, in particular, provides a good balance between computational cost and accuracy, making it a popular choice for studying the electronic structure of medium to large-sized molecules.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.

For the thieno[2,3-b]pyridine scaffold, DFT calculations are commonly used to determine these orbital energies. While specific data for 2-(chloromethyl)thieno[2,3-b]pyridine is not extensively published, studies on analogous structures provide valuable insights. For instance, DFT calculations on various thieno[2,3-b]pyridine derivatives have shown that substitutions on the ring system can significantly modulate the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap is often associated with higher polarizability and greater chemical reactivity. researchgate.net In some complex heterocyclic systems, it is crucial to consider not just the LUMO but also the LUMO+1 orbital, as the latter may be more involved in nucleophilic substitution reactions depending on the orbital's localization over the reaction center. wuxibiology.com

Table 1: Representative Frontier Orbital Energies for Thieno-based Heterocycles

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) Method
Thieno[3,2-b]thiophene Derivative -6.01 -2.86 3.15 DFT/B3LYP/6-311G(d,p) dergipark.org.tr

This table presents data from related thieno-fused heterocyclic systems to illustrate typical energy ranges calculated using DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine (B92270) ring, due to the lone pair of electrons. researchgate.net This site represents the most likely position for protonation and interaction with electrophiles. Conversely, the hydrogen atoms and potentially the carbon of the chloromethyl group would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction. researchgate.net MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.net

Theoretical vibrational frequency analysis, typically performed using DFT methods, is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional vibrations. mdpi.com

For this compound, computational analysis would help assign characteristic vibrational modes. Key frequencies would include the C-H stretching vibrations of the aromatic rings, the stretching modes of the thieno[2,3-b]pyridine core, and the distinctive vibrations of the chloromethyl (-CH₂Cl) substituent, such as the C-Cl stretching and CH₂ bending modes. elixirpublishers.com Comparing the calculated spectrum with experimental data allows for a detailed confirmation of the molecular structure. Discrepancies between theoretical (in vacuo) and experimental (solid or liquid phase) spectra can often be reconciled by applying scaling factors or using more advanced computational models that account for intermolecular interactions. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The analysis of a transition state's geometry and energy provides the activation energy (energy barrier) for a reaction, which is critical for understanding its kinetics and feasibility.

For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, a common pathway for further functionalization. Theoretical studies could model this reaction with various nucleophiles. Such a study would involve locating the transition state structure for the substitution and calculating the activation energy. This would help predict the reactivity of the compound and how it might be affected by different solvents or substituting groups on the aromatic core. Furthermore, studies on the parent thieno[2,3-b]pyridine have investigated its reactivity towards electrophilic substitution. rsc.org Computational analysis of these reactions could provide detailed insights into the stability of intermediates and the regioselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them. The thieno[2,3-b]pyridine core is a fused bicyclic system and is largely planar and rigid. mdpi.com Therefore, for this compound, the main conformational flexibility arises from the rotation of the chloromethyl group around the single bond connecting it to the thiophene (B33073) ring. Quantum chemical calculations can be used to plot the potential energy as a function of this torsional angle, allowing for the identification of the lowest energy (most stable) conformer.

While the molecule itself is relatively small, Molecular Dynamics (MD) simulations could be employed to study its behavior in a condensed phase, such as in solution or within a biological environment like a protein binding pocket. MD simulations model the atomic motions over time, providing insights into the dynamic stability of different conformations and the nature of intermolecular interactions with surrounding solvent molecules or amino acid residues.

Computational Approaches for Structure-Reactivity/Property Relationship Elucidation

One of the most significant applications of computational chemistry in medicinal chemistry is in elucidating Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). nih.govnih.gov By calculating a variety of molecular descriptors for a series of related compounds, such as derivatives of thieno[2,3-b]pyridine, it is possible to build quantitative models (QSAR/QSPR) that correlate these descriptors with experimental data, such as biological activity or physical properties. mdpi.com

Calculated quantum chemical descriptors often used in these studies include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

Lipophilicity Descriptors: Calculated LogP (ClogP). scribd.com

These models help researchers understand which molecular features are essential for a desired activity or property. For the thieno[2,3-b]pyridine class of compounds, which have shown potential as anticancer and antiviral agents, QSAR studies can guide the synthesis of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. nih.govnih.gov

Synthetic Utility and Research Applications in Non Biological/non Clinical Domains

Role as a Key Intermediate in Complex Organic Synthesis

The thieno[2,3-b]pyridine (B153569) framework is a foundational component in the synthesis of more complex, condensed heterocyclic systems. The chloromethyl derivative serves as a crucial starting material for constructing polycyclic molecules through various cyclization strategies. For instance, it can be used to build larger ring systems by reacting with appropriate difunctional reagents. Researchers have utilized thieno[2,3-b]pyridine derivatives to synthesize a variety of condensed heterocycles, including those fused with pyridine (B92270), pyrimidine (B1678525), and other aromatic systems. researchgate.netresearchgate.net The synthesis of these complex molecules is often aimed at exploring novel chemical structures and properties.

The reactivity of the chloromethyl group allows for its conversion into other functional groups, further expanding its synthetic utility. For example, it can be transformed into aldehydes, carboxylic acids, or amines, which then serve as handles for subsequent chemical modifications.

Table 1: Examples of Complex Heterocycles Synthesized from Thieno[2,3-b]pyridine Derivatives
Starting Material DerivativeReagents and ConditionsResulting Condensed Heterocycle
3-Amino-thieno[2,3-b]pyridineAryl isothiocyanates, maleic anhydride (B1165640), cyclopentanoneSubstituted thieno[2,3-b]pyridines, cyclopentapyrido-thienopyridines
3-Cyanopyridine-2(1H)-thionesα-halo ketonesFused thienopyridines
2-ChloronicotinonitrilesMercaptansThieno[2,3-b]pyridine systems

This table is illustrative and based on general synthetic strategies for thienopyridine derivatives.

Application as a Precursor for Advanced Chemical Entities in Materials Science

The thieno[2,3-b]pyridine scaffold has drawn interest in materials science due to its electrochemical and photophysical properties. nih.govd-nb.info The potential to form polymers and specialized coatings from 2-(Chloromethyl)thieno[2,3-b]pyridine and its derivatives is an area of active investigation. The pyridine nitrogen can be quaternized to introduce ionic character, making these materials potentially useful as components in conductive polymers or organic electronic devices.

Furthermore, the planar nature of the fused ring system can facilitate π-π stacking interactions, a desirable characteristic for the development of organic semiconductors and other functional materials. The ability to modify the periphery of the molecule via the chloromethyl group allows for the fine-tuning of its electronic properties and solubility, which are critical parameters for materials applications.

Utility in Agrochemical Research as a Synthetic Building Block

Pyridine and its derivatives are integral components in a wide range of agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netnih.gov The thieno[2,3-b]pyridine scaffold, as a pyridine derivative, serves as a valuable building block in the discovery of new agrochemical candidates. researchgate.net The synthesis of novel thieno[2,3-b]pyridines is a strategy employed by researchers to explore new chemical spaces for potential pesticidal activity. nih.gov

For example, derivatives of thieno[2,3-b]pyridine have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. nih.gov The synthetic versatility of this compound allows for the creation of libraries of related compounds, which can then be screened for desired agrochemical properties. This approach is part of a broader effort to develop new and effective crop protection agents. semanticscholar.org

Table 2: Application of Pyridine-Based Scaffolds in Agrochemicals
Agrochemical ClassRole of Pyridine/Thienopyridine ScaffoldExample Application
InsecticidesCore structural motifSynthesis of compounds tested against Aphis gossypii
FungicidesBuilding block for novel active ingredientsDevelopment of new fungicidal lead compounds
HerbicidesComponent of various commercial herbicidesExploration of new herbicidal molecules

Development of Novel Reagents and Catalysts based on the Thieno[2,3-b]pyridine Scaffold

The presence of both a sulfur atom in the thiophene (B33073) ring and a nitrogen atom in the pyridine ring makes the thieno[2,3-b]pyridine scaffold an interesting ligand for coordination chemistry. These heteroatoms can act as coordination sites for metal ions, opening up the possibility of developing novel catalysts. By modifying the 2-position with the chloromethyl group, it is possible to attach this scaffold to other molecules or solid supports, which could be advantageous for creating heterogeneous catalysts.

While specific examples of catalysts based on this compound are not extensively documented in readily available literature, the fundamental properties of the thieno[2,3-b]pyridine system suggest its potential in this area. Research into pyridine-based catalysts is an active field, and the unique electronic and steric properties of the thieno[2,3-b]pyridine core could offer advantages in catalytic applications. nih.gov

Contribution to Fundamental Heterocyclic Chemistry Research

The study of thieno[2,3-b]pyridines, including this compound, contributes significantly to the broader understanding of heterocyclic chemistry. researchgate.net Research in this area explores the synthesis, reactivity, and physicochemical properties of this class of compounds. researchgate.net The development of new synthetic methods for constructing the thieno[2,3-b]pyridine ring system is a key area of focus, as it enables access to a wider range of derivatives for further study. nih.govresearchgate.net

Investigations into the chemical transformations of this compound and related compounds provide valuable insights into the reactivity of fused heterocyclic systems. This fundamental knowledge is crucial for the rational design of new molecules with specific properties for a variety of applications, from materials science to agrochemicals.

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